Cas no 45774-47-8 (5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

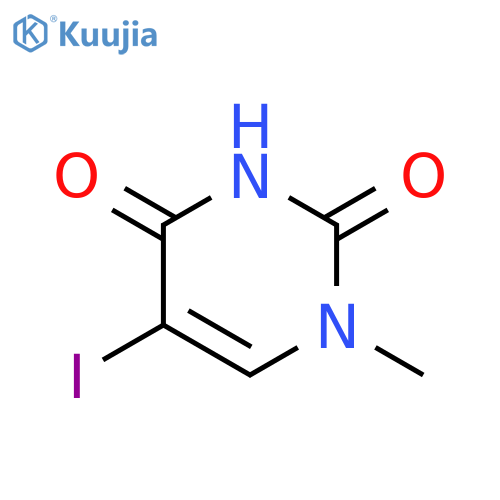

45774-47-8 structure

商品名:5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-PYRIMIDINEDIONE, 5-IODO-1-METHYL-

- 5-iodo-1-methyluracil

- 1-Methyl-5-iodouracil

- 5-Iodo-1-methylpyrimidine-2,4(1H,3H)-dione

- 5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- VQCQTJWSCCBUFL-UHFFFAOYSA-N

- 5-iodo-1-methylpyrimidine-2,4-dione

- NE31368

- 5-Iodo-1-methyl-2,4(1H,3H)-pyrimidinedione #

-

- MDL: MFCD22578662

- インチ: 1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)

- InChIKey: VQCQTJWSCCBUFL-UHFFFAOYSA-N

- ほほえんだ: IC1C(N([H])C(N(C([H])([H])[H])C=1[H])=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 224

- トポロジー分子極性表面積: 49.4

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM337703-1g |

5-Iodo-1-methyluracil |

45774-47-8 | 95%+ | 1g |

$736 | 2024-07-16 | |

| eNovation Chemicals LLC | D772831-100mg |

2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- |

45774-47-8 | 95+% | 100mg |

$265 | 2024-06-06 | |

| Enamine | EN300-118109-10.0g |

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

45774-47-8 | 95% | 10g |

$4968.0 | 2023-05-03 | |

| Chemenu | CM337703-1g |

5-Iodo-1-methyluracil |

45774-47-8 | 95%+ | 1g |

$956 | 2021-08-18 | |

| eNovation Chemicals LLC | D772831-250mg |

2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- |

45774-47-8 | 95+% | 250mg |

$360 | 2024-06-06 | |

| eNovation Chemicals LLC | D772831-1g |

2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- |

45774-47-8 | 95+% | 1g |

$745 | 2024-06-06 | |

| Chemenu | CM337703-250mg |

5-Iodo-1-methyluracil |

45774-47-8 | 95%+ | 250mg |

$526 | 2021-08-18 | |

| Enamine | EN300-118109-0.25g |

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

45774-47-8 | 95% | 0.25g |

$303.0 | 2023-05-03 | |

| Enamine | EN300-118109-1.0g |

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

45774-47-8 | 95% | 1g |

$613.0 | 2023-05-03 | |

| Enamine | EN300-118109-1000mg |

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

45774-47-8 | 95.0% | 1000mg |

$613.0 | 2023-10-03 |

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

45774-47-8 (5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45774-47-8)5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):223.0/319.0/676.0